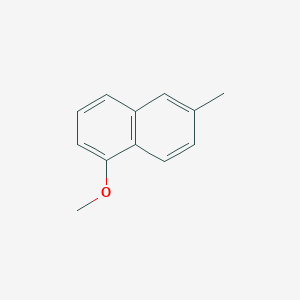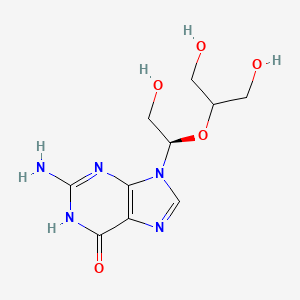
2',3'-Secoguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2’,3’-secoguanosine involves a high-yielding, one-pot method. The process starts with guanosine or 5’-deoxyguanosine, which is treated with sodium periodate followed by sodium borohydride . This sequential oxidation and reduction result in the formation of 2’,3’-secoguanosine. The final product is purified from contaminating salts by passing the reaction mixture over a column of activated charcoal .
Industrial Production Methods: While specific industrial production methods for 2’,3’-secoguanosine are not well-documented, the described synthetic route can be scaled up for industrial applications. The use of common reagents like sodium periodate and sodium borohydride makes the process feasible for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 2’,3’-Secoguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced using agents like sodium borohydride.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used for oxidation.
Reduction: Sodium borohydride is used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation can lead to more oxidized derivatives, while reduction can yield more reduced forms of the compound.
Scientific Research Applications
2’,3’-Secoguanosine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogues.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’,3’-secoguanosine involves its interaction with various molecular targets. It can bind to enzymes and nucleic acids, affecting their function. The compound’s unique structure allows it to participate in specific biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Guanosine: The parent compound from which 2’,3’-secoguanosine is derived.
2’-Deoxyguanosine: Another nucleoside analogue with similar structural features.
Acyclic nucleoside analogues: Compounds like 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine, which have similar antiviral properties.
Uniqueness: 2’,3’-Secoguanosine is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Properties
CAS No. |
61773-91-9 |
|---|---|
Molecular Formula |
C10H15N5O5 |
Molecular Weight |
285.26 g/mol |
IUPAC Name |
2-amino-9-[(1R)-1-(1,3-dihydroxypropan-2-yloxy)-2-hydroxyethyl]-1H-purin-6-one |
InChI |
InChI=1S/C10H15N5O5/c11-10-13-8-7(9(19)14-10)12-4-15(8)6(3-18)20-5(1-16)2-17/h4-6,16-18H,1-3H2,(H3,11,13,14,19)/t6-/m1/s1 |
InChI Key |
BTDVRVFEWWTQLU-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@@H](CO)OC(CO)CO)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C(CO)OC(CO)CO)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


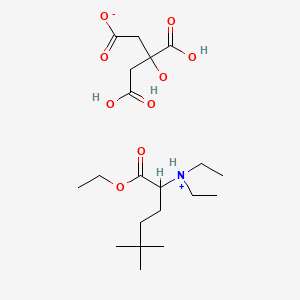
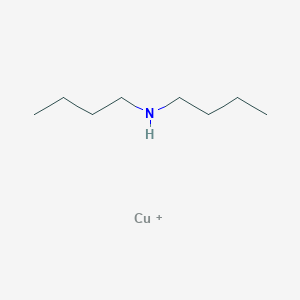
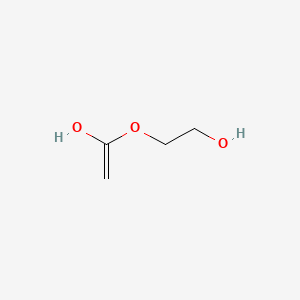
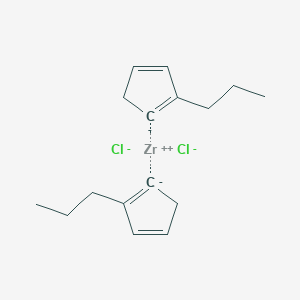

![11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13760259.png)

![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine](/img/structure/B13760273.png)
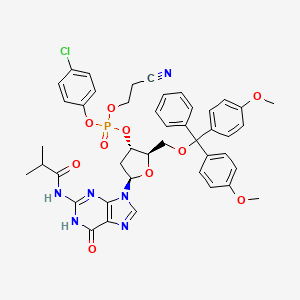
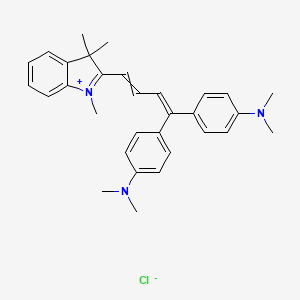
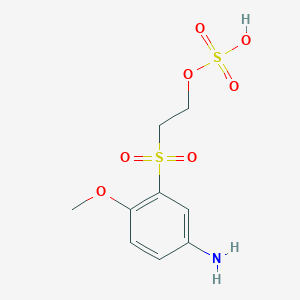

![5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B13760305.png)
